molecular formula C24H42O21 B1593421 Mannan CAS No. 9036-88-8

Mannan

Cat. No. B1593421
CAS RN: 9036-88-8
M. Wt: 666.6 g/mol
InChI Key: LUEWUZLMQUOBSB-GFVSVBBRSA-N
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Description

Mannan is a polysaccharide found in a variety of plants, fungi, and bacteria. It has been studied for its potential health benefits, particularly in the areas of diabetes, obesity, and cancer. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound research.

Scientific Research Applications

Food Industry Applications

  • Food Additives and Processing : Mannan is used in the food industry as a viscosity modifier, stabilizer, and to increase the thermo-stability of anthocyanins. It improves the texture and appeal of food products. Mannans like galactothis compound and glucothis compound are increasingly used in novel natural foods due to their non-toxic nature. They find applications in edible films/coatings, gel formation, stiffeners, water absorbents, prebiotics in dairy products and bakery items, seasonings, diet foods, and coffee whiteners (Harbah et al., 2020); (Singh et al., 2018).

Medical and Pharmaceutical Applications

  • Immunology and Vaccine Development : this compound derivatives can modulate the immune system. They have been shown to induce phenotypic and functional maturation of mouse dendritic cells, which is crucial for developing effective vaccines (Sheng et al., 2006). Oxidized this compound has been used as a novel adjuvant to boost IgA production, enhancing the body's mucosal defense against pathogens (Stambas et al., 2002).

  • Drug and Gene Delivery : Mannose, this compound conjugates, and their specific interactions with macrophage mannose receptors and dendritic cell receptors have significant implications in gene delivery and drug targeting. These interactions enable the development of targeted delivery systems (Gupta et al., 2009).

Animal Feed Applications

  • Animal Nutrition : In animal feed, this compound has shown positive effects like weight gain, reduced mortality, and improved growth in farm animals and fish. It's particularly beneficial in pig diets, leading to noticeable economic advantages (Harbah et al., 2020).

Biotechnological Applications

  • Enzymatic Hydrolysis and Biofuels : this compound-degrading enzymes, such as mannanases, are crucial in various industries. They facilitate processes like fruit juice clarification and are integral in the production of biofuels from lignocellulosic biomass. The enzymatic hydrolysis of mannans is an area of significant interest for bioethanol production and other biotechnological applications (Moreira & Filho, 2008); (Chauhan et al., 2012).

  • Nanoparticle Modification : this compound-modified nanoparticles have shown promise in immunoadjuvant activities, significantly enhancing dendritic cells' maturation and functional capabilities, which has implications for vaccine formulations (Haddadi et al., 2014).

Mechanism of Action

Target of Action

Mannan, a major constituent of the hemicellulose fraction in softwoods , interacts with various targets. Its primary targets include mannose-binding lectins/proteins (MBL/MBP) and This compound receptors . These targets are found on cell surfaces, making them suitable for the targeted delivery of bioactive drugs .

Mode of Action

This compound’s mode of action involves its interaction with its targets, leading to various biochemical changes. This compound-degrading enzymes, including β-mannanases, β-mannosidases, β-glucosidases, α-galactosidases, and acetyl this compound esterases , play a crucial role in this process . These enzymes hydrolyze the this compound backbone, releasing short-chain mannooligosaccharides .

Biochemical Pathways

The enzymatic hydrolysis of this compound involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric, and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl this compound esterases . This process leads to the breakdown of the this compound backbone into oligosaccharides or fermentable sugars .

Pharmacokinetics

It is known that this compound and its derivatives can be used for targeted drug delivery, suggesting that they have suitable adme properties for this application .

Result of Action

The enzymatic hydrolysis of this compound results in the release of short-chain mannooligosaccharides . These mannooligosaccharides have various applications in industries such as pulp and paper, pharmaceutical, food, feed, oil, and textile .

Action Environment

The action of this compound and its degrading enzymes can occur in a wide range of pH and temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound and its associated enzymes .

properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18+,19-,20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWUZLMQUOBSB-GFVSVBBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name D-Mannan
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Record name Mannan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

9036-88-8
Record name Mannan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

  • Linear β-1,4-mannan: A simple chain of mannose units linked together. [, ]
  • Branched mannan: The backbone consists of α-1,6-linked mannose units with various side chains, often containing α-1,2, α-1,3, and β-1,2 linkages. [, ]
  • Heteromannans: These include galactomannans and glucomannans, where the this compound backbone is substituted with galactose or glucose residues, respectively. [, , , , ]
  • Feed industry: β-Mannanase supplementation in animal feed can improve nutrient utilization by breaking down anti-nutritive mannans present in plant-based feed ingredients. [, ]
  • Food industry: β-Mannanase can be used for the clarification of fruit juices [], improving texture and reducing viscosity in various food products. []
  • Pulp and paper industry: β-Mannanase can aid in the biobleaching of pulp, reducing the need for harsh chemicals. []

ANone: While the provided research focuses on experimental characterization and applications of this compound and related enzymes, computational approaches can further enhance our understanding. For example:

    • Acid hydrolysis followed by sugar analysis: This involves breaking down this compound into its constituent sugars, followed by quantification using techniques like HPLC. [, ]
    • Enzymatic hydrolysis: Specific enzymes like β-mannanase are used to digest this compound, and the released sugars are measured. [, ]
    • Reducing sugar assays: These assays measure the increase in reducing sugars released as a result of β-mannanase activity on a this compound substrate. []

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